An In-depth Technical Guide to (2-Methylbut-3-yn-2-yl)cyclohexane: A Case of Undiscovered Territory and a Pivot to a Key Structural Analog, 2-Methylbut-3-yn-2-ol
An In-depth Technical Guide to (2-Methylbut-3-yn-2-yl)cyclohexane: A Case of Undiscovered Territory and a Pivot to a Key Structural Analog, 2-Methylbut-3-yn-2-ol
A Note to the Researcher: Initial inquiries for the physicochemical properties and synthetic routes for (2-Methylbut-3-yn-2-yl)cyclohexane have yielded no specific data within the current body of scientific literature. This suggests that this particular compound is not well-characterized or may not have been synthesized to date. Recognizing the potential interest in the structural motifs of this molecule, this guide will instead provide a comprehensive technical overview of a closely related and industrially significant compound: 2-Methylbut-3-yn-2-ol .
This analog shares the core 2-methylbut-3-yn-2-yl functional group, offering valuable insights into the potential reactivity and characteristics of the target molecule. For researchers in drug development and materials science, understanding the properties of this key building block is paramount.
Introduction to 2-Methylbut-3-yn-2-ol: A Versatile Building Block
2-Methylbut-3-yn-2-ol, also known as ethynylmethylcarbinol or dimethylethynylcarbinol, is a tertiary alkynyl alcohol with the chemical formula C₅H₈O.[1][2] It is a colorless liquid at room temperature and possesses a unique bifunctionality, containing both a terminal alkyne and a tertiary hydroxyl group.[1] This dual reactivity makes it a highly versatile intermediate in a wide array of chemical syntheses, from the production of vitamins and fragrances to its use in advanced organic reactions like the Sonogashira coupling.[1][2][3]
Physicochemical Properties of 2-Methylbut-3-yn-2-ol
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the key properties of 2-Methylbut-3-yn-2-ol.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O | [1][2] |
| Molecular Weight | 84.12 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 104 °C | [1][2] |
| Melting Point | 2.6 °C | [1] |
| Density | 0.868 g/mL at 25 °C | [1] |
| Solubility | Miscible with water, alcohols, benzene, ethyl acetate, and petroleum ethers.[1] | [1] |
| Vapor Pressure | 15 mmHg at 20 °C | [1] |
| Flash Point | 19 °C (closed cup) | [1] |
| pKa of Alkyne Proton | ~25 | [2] |
Synthesis of 2-Methylbut-3-yn-2-ol: The Favorskii Reaction
The industrial and laboratory synthesis of 2-Methylbut-3-yn-2-ol is primarily achieved through the base-catalyzed addition of acetylene to acetone, a reaction known as the Favorskii reaction.[1][2]
Reaction Mechanism
The reaction proceeds via the deprotonation of acetylene by a strong base, typically potassium hydroxide or sodium amide, to form an acetylide anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product.
Caption: The Favorskii reaction for the synthesis of 2-Methylbut-3-yn-2-ol.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
Acetone
-
Acetylene gas
-
Potassium hydroxide (KOH)
-
Anhydrous diethyl ether
-
Ammonium chloride (for workup)
-
Ice bath
-
Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser.
Procedure:
-
A solution of potassium hydroxide in a suitable solvent (e.g., liquid ammonia or an inert ether) is prepared in the reaction flask under an inert atmosphere and cooled in an ice bath.
-
Acetylene gas is bubbled through the stirred solution to form the potassium acetylide.
-
A solution of acetone in the reaction solvent is added dropwise to the acetylide suspension.
-
The reaction mixture is stirred at low temperature for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of an aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
Chemical Reactivity and Applications
The bifunctional nature of 2-Methylbut-3-yn-2-ol makes it a valuable precursor in numerous organic transformations.
Reactions of the Alkyne Group
-
Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form substituted alkynes. This is a powerful method for constructing carbon-carbon bonds.[1][3]
-
Hydrogenation: The triple bond can be selectively hydrogenated to a double bond to form 2-methyl-3-buten-2-ol, an important intermediate in the synthesis of vitamins A and E.[4] Further hydrogenation yields the saturated alcohol, 2-methyl-2-butanol.
-
Mannich Reaction: 2-Methylbut-3-yn-2-ol can serve as an acetylene precursor in the Mannich reaction to synthesize propargylamines.[5]
Reactions of the Hydroxyl Group
-
Protection/Deprotection: The tertiary alcohol can act as a protecting group for the terminal alkyne. The bulky hydroxyl group provides steric hindrance, and the entire 2-hydroxyprop-2-yl group can be removed under basic conditions to regenerate the terminal alkyne.[2]
-
Esterification: The hydroxyl group can undergo esterification with acyl chlorides or anhydrides.
Caption: Key reactions of 2-Methylbut-3-yn-2-ol.
Safety and Handling
2-Methylbut-3-yn-2-ol is a flammable liquid and should be handled with appropriate safety precautions.[6][7][8] It is harmful if swallowed and can cause serious eye irritation.[7] Use in a well-ventilated area and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6][8] Store in a cool, dry, and well-ventilated place away from sources of ignition.[6]
Conclusion and Future Outlook
While direct information on (2-Methylbut-3-yn-2-yl)cyclohexane remains elusive, a comprehensive understanding of its key structural component, 2-Methylbut-3-yn-2-ol, provides a solid foundation for any future research in this area. The synthesis, physicochemical properties, and reactivity profile of 2-Methylbut-3-yn-2-ol detailed in this guide offer valuable insights for chemists and drug development professionals. The potential synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane would likely involve the reaction of a cyclohexyl-based electrophile with the acetylide of 2-methylbut-3-yn-2-ol or a related derivative. Further investigation into such synthetic pathways could open up new avenues for the creation of novel compounds with potentially interesting biological or material properties.
References
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Grokipedia. 2-Methylbut-3-yn-2-ol. [Link]
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Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]
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MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]
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ResearchGate. Reactions of cyclohexane with alkynyl metal species. [Link]
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YouTube. (2020, October 1). Properties and Synthesis of Alkynes | Organic Chemistry Lessons. [Link]
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Safety Data Sheet. (2009, August 19). 2-Methyl-3-butyn-2-ol. [Link]
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ACS Publications. Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. [Link]
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Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
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ResearchGate. Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH ). [Link]
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ResearchGate. (2015, December 18). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. [Link]
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PubMed. (1977, July 22). 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. [Link]
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